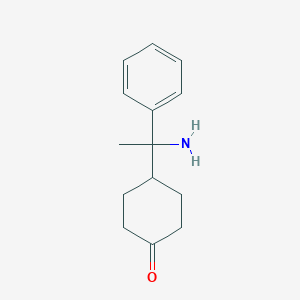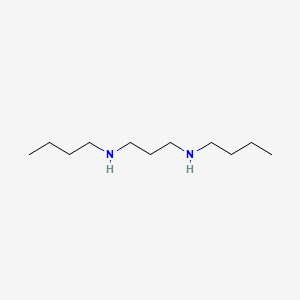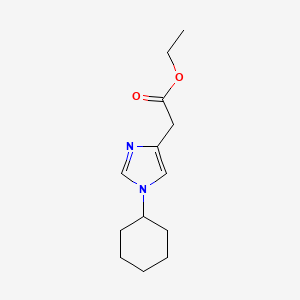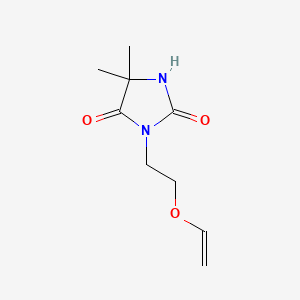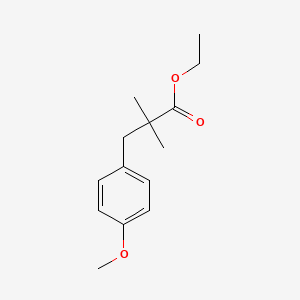
4-methyl-6-phenylmethoxypyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methyl-6-phenylmethoxypyrimidin-2-amine: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an amino group at position 2, a methyl group at position 4, and a benzyloxy group at position 6 on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-phenylmethoxypyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates, followed by functional group modifications. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials. The synthesis involves steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 4-methyl-6-phenylmethoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidines with different functional groups.
科学的研究の応用
Chemistry: 4-methyl-6-phenylmethoxypyrimidin-2-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological targets. It may also serve as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
作用機序
The mechanism of action of 4-methyl-6-phenylmethoxypyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with active sites or binding pockets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.
類似化合物との比較
2-Amino-4-methylpyrimidine: Lacks the benzyloxy group, resulting in different chemical properties and applications.
2-Amino-6-methylpyrimidine: Lacks the benzyloxy group and has a different substitution pattern, leading to variations in reactivity and biological activity.
4-Amino-2,6-dimethoxypyrimidine:
Uniqueness: 4-methyl-6-phenylmethoxypyrimidin-2-amine is unique due to the presence of the benzyloxy group at position 6, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
4-methyl-6-phenylmethoxypyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-9-7-11(15-12(13)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15) |
InChIキー |
GIZFKXVQZAUFIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
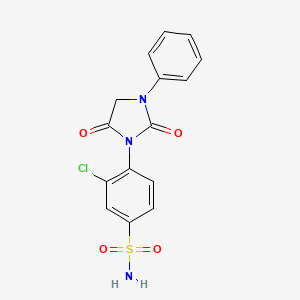

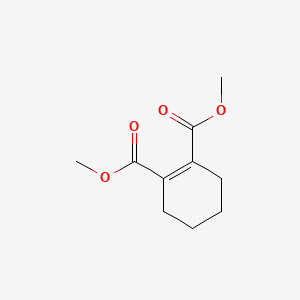
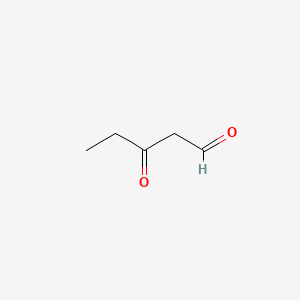

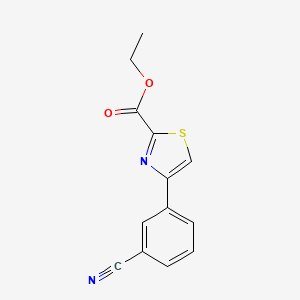
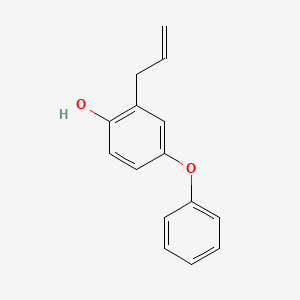
![5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8715897.png)
